molecular formula C18H17N3O4 B2659197 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 831229-22-2

1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2659197
CAS No.: 831229-22-2
M. Wt: 339.351
InChI Key: UFGMEUOVKWPFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been integral to medicinal chemistry since their discovery in the late 19th century. Early work focused on their antipyretic and analgesic properties, exemplified by phenazone (antipyrine), which became a foundational non-steroidal anti-inflammatory drug. The pyrazole nucleus’s ability to mimic peptide bonds and engage in hydrogen bonding made it a scaffold of interest for enzyme inhibition. By the mid-20th century, researchers recognized that substitutions at the 3- and 5-positions could dramatically alter bioactivity. For instance, Celecoxib, a 1,5-diarylpyrazole, emerged as a selective cyclooxygenase-2 inhibitor, underscoring the scaffold’s adaptability. Modern synthetic techniques, such as cyclocondensation of hydrazines with diketones, have enabled the production of diverse pyrazole analogs, including 4,5-dihydro derivatives that exhibit enhanced conformational stability.

Significance of 4,5-Dihydropyrazole Scaffold in Drug Discovery

The 4,5-dihydropyrazole scaffold, a partially saturated variant of pyrazole, offers distinct advantages in drug design. Saturation of the 4,5-bond reduces planarity, potentially improving binding to hydrophobic enzyme pockets. A 2016 study demonstrated that 4,5-dihydropyrazole derivatives bearing thiazole and furan moieties exhibited broad-spectrum antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus. The scaffold’s rigidity also minimizes off-target interactions, as evidenced by a 2020 report where 3,4-diarylpyrazoles showed selective cytotoxicity against MDA-MB-231 breast cancer cells (IC~50~ = 50 µM) while sparing normal fibroblasts. Table 1 summarizes key pharmacological activities associated with 4,5-dihydropyrazole derivatives.

Table 1: Pharmacological Profiles of 4,5-Dihydropyrazole Derivatives

Substituents Biological Activity Target Organism/Cell Line Efficacy Source
3-(3-Methoxyphenyl), 5-(Furan) Antimicrobial Escherichia coli MIC = 4 µg/mL
3,5-Diethyl Amyloid-β aggregation inhibition SH-SY5Y neuroblastoma EC~50~ = 1.3 µM
3,4-Diaryl Antiproliferative MDA-MB-231 Caspase-3 activation

Research Rationale for 3,5-Diarylpyrazole Investigation

3,5-Diarylpyrazoles have gained attention due to their dual capacity for aromatic stacking and polar interactions. A landmark 2015 study isolated 3,5-diarylpyrazoles from Chrysanthemum indicum, demonstrating potent inhibition of amyloid-β aggregation (EC~50~ = 1.3–15.8 µM) and neuroprotective effects in neuronal cells. The para-substituted aryl groups at positions 3 and 5 create a planar configuration ideal for intercalating into β-sheet structures of misfolded proteins. Molecular dynamics simulations suggest that methoxy and nitro substituents enhance binding affinity to amyloidogenic peptides by 30–40% compared to unsubstituted analogs. Furthermore, 3-(3-nitrophenyl)-5-(4-nitrophenyl)-1H-pyrazole derivatives have shown promise in modulating oxidative stress pathways, with ROS generation increasing by 2.5-fold in treated cancer cells.

Current Academic Interest in Methoxyphenyl and Nitrophenyl Substituted Pyrazoles

The integration of methoxyphenyl and nitrophenyl groups into pyrazole frameworks addresses critical challenges in drug solubility and target engagement. Methoxy groups improve pharmacokinetic properties by increasing logP values, as seen in 3-(3-methoxyphenyl)-1H-pyrazole (logP = 2.1). Conversely, nitro groups introduce electron-deficient regions that facilitate interactions with cysteine residues in enzyme active sites. A 2020 in silico analysis revealed that 3-nitro-substituted pyrazoles exhibit strong binding to BCL-2 (-8.1 kcal/mol) and F1-ATP synthase (-7.2 kcal/mol), key targets in apoptosis regulation. Recent synthetic efforts have focused on optimizing the spatial orientation of these substituents, with X-ray crystallography data confirming that a 60° dihedral angle between the 3-methoxyphenyl and 5-nitrophenyl groups maximizes DNA intercalation efficiency.

Properties

IUPAC Name

1-[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-18(14-6-3-7-15(9-14)21(23)24)11-17(19-20)13-5-4-8-16(10-13)25-2/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGMEUOVKWPFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 (thiamine) and can be carried out under mild conditions without the need for metal catalysts or harsh acids/bases . The reaction yields are generally high, ranging from 78% to 92% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of pyrazole synthesis can be applied. Industrial synthesis would likely involve large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-[3-(3-hydroxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one.

    Reduction: Formation of 1-[3-(3-methoxyphenyl)-5-(3-aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazoline derivatives, including 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one. Molecular docking simulations indicate that these compounds can effectively inhibit oxidative stress and inflammation pathways, making them potential candidates for treating conditions such as arthritis and cardiovascular diseases .

Anticancer Activity

Pyrazoline derivatives have shown promise in anticancer research. For instance, compounds similar to 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that these compounds induce apoptosis in cancer cells through the modulation of signaling pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that pyrazoline derivatives can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of pyrazoline derivatives are of great interest for developing advanced materials. Computational studies utilizing density functional theory (DFT) have demonstrated that 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one possesses significant NLO characteristics, making it suitable for applications in photonics and optoelectronics .

Synthesis of Advanced Materials

The synthesis of new materials incorporating pyrazoline structures has been explored. For example, hybrid materials combining pyrazolines with other organic compounds are being developed for applications in sensors and electronic devices due to their unique electronic properties .

Molecular Docking and DFT Analysis

Molecular docking studies have been extensively employed to predict the binding affinities of 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one with various biological targets. DFT calculations provide insights into the electronic structure and reactivity of the compound, indicating its potential as a lead compound in drug design .

Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) has been crucial in understanding how modifications to the pyrazoline structure affect its biological activity. This knowledge aids in optimizing the design of new derivatives with enhanced efficacy against specific targets .

Summary of Biological Activities

Activity TypeCompound NameReference
Antioxidant1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
AnticancerSimilar pyrazoline derivatives
AntimicrobialVarious derivatives
Nonlinear OpticalSignificant NLO properties

Computational Study Results

Study TypeFindingsReference
Molecular DockingEffective binding to multiple biological targets
DFT AnalysisIndicated favorable electronic properties for drug design
SAR StudiesIdentified key structural modifications enhancing biological activity

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of pyrazoline derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Comparison
Compound Name R<sup>3</sup> Position R<sup>5</sup> Position Key Functional Groups
Target Compound 3-Methoxyphenyl 3-Nitrophenyl Methoxy (-OCH3), Nitro (-NO2)
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one Phenyl 4-Chlorophenyl Chloro (-Cl), Indole
1-{3-[4-(Methanesulfonyl)phenyl]-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one 4-(Methanesulfonyl)phenyl 4-Nitrophenyl Sulfonyl (-SO2CH3)
D03: 1-[5-(Benzo[d][1,3]dioxol-5-yl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Thien-2-yl Benzo[d][1,3]dioxol-5-yl Dioxolane, Thiophene
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Naphthalen-1-yl 4-Ethoxyphenyl Ethoxy (-OCH2CH3), Naphthyl

Key Observations :

  • Methoxy vs. Ethoxy : The smaller methoxy group (target compound) may confer better membrane permeability compared to bulkier ethoxy derivatives .
  • Heterocyclic Substituents : Thiophene (D03) and naphthyl groups enhance π-π stacking interactions in biological targets, whereas sulfonyl groups () improve solubility .

Physicochemical Properties

Physical properties such as melting point, solubility, and spectral data are critical for drug-likeness and formulation.

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR (C=O stretch, cm<sup>-1</sup>) <sup>1</sup>H NMR (δ, ppm) Highlights
Target Compound Not reported ~1670–1680 (estimated) Expected: δ 2.5–3.5 (pyrazoline CH2), δ 8.0–8.5 (nitrophenyl)
1-{3-[4-(Methanesulfonyl)phenyl]-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one 224–225 1672 δ 3.3 (SO2CH3), δ 8.2 (nitrophenyl)
3-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazoline-1-carbothioamide 176–178 (analog) Not reported δ 7.5–8.5 (aromatic protons), δ 2.3 (CH3)
D03 Not reported Not reported δ 4.9–5.1 (pyrazoline CH2), δ 6.8 (dioxolane protons)

Key Observations :

  • The target compound’s nitro group likely contributes to a higher melting point compared to non-nitrated analogs, as seen in (224–225°C for a nitro-containing derivative) .
  • IR spectra of acetylated pyrazolines consistently show C=O stretches near 1670–1680 cm<sup>-1</sup>, confirming ketone functionality .

Key Observations :

  • STAT3 Inhibition : Nitrophenyl-containing pyrazolines (e.g., 3h) show potent STAT3 inhibition, suggesting the target compound may share this activity .
  • Antimicrobial vs. CNS Activity : Chlorophenyl and indole substituents () favor antibacterial effects, while dioxolane and thiophene groups (D03) target neurological enzymes .
  • Docking Scores : The naphthyl-ethoxyphenyl derivative () outperforms fluconazole in molecular docking, highlighting the role of bulky aromatic groups in antifungal activity .

Biological Activity

1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O3C_{21}H_{20}N_4O_3, with a molecular weight of approximately 392.41 g/mol. Its structure features a pyrazole ring substituted with methoxy and nitro groups, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have shown superior activity compared to standard anti-inflammatory drugs like diclofenac. The presence of the nitro group enhances the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound has shown IC50 values in the micromolar range against human cancer cell lines, indicating strong antiproliferative properties .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one. For example:

  • Study on Anti-inflammatory Effects : A study published in MDPI highlighted that pyrazole derivatives with methoxy and nitro substitutions exhibited significant inhibition of COX enzymes, which are key players in inflammatory pathways .
  • Cytotoxicity Evaluation : Another research article reported that a series of substituted pyrazoles showed promising anticancer activity across multiple cell lines, with detailed SAR (structure-activity relationship) analysis revealing the importance of specific substituents for enhancing potency .

Q & A

Q. What are the standard synthetic routes for preparing pyrazoline derivatives like 1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one?

Methodological Answer: Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

Reaction Setup : React 3-methoxy chalcone derivatives with 3-nitrophenyl hydrazine in ethanol under reflux (70–80°C) for 6–12 hours.

Catalyst : Use piperidine or acetic acid to accelerate the cyclization .

Purification : Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and monitor reaction progress via TLC.

Q. How is structural characterization performed for pyrazoline derivatives?

Methodological Answer :

Basic Techniques :

  • NMR : Assign proton environments (e.g., pyrazoline C4-H as a triplet at δ 3.1–3.5 ppm and C5-H as a doublet at δ 5.1–5.3 ppm) .
  • IR : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and nitro (NO₂) bands at 1500–1530 cm⁻¹ .

Advanced Techniques :

  • X-ray Crystallography : Use SHELXL for refinement. Key parameters include bond lengths (C–N: 1.33–1.37 Å) and dihedral angles between aryl rings (e.g., 15–25°) .

Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles or bioactivity)?

Methodological Answer :

Validation Checks :

  • Structural Data : Cross-validate X-ray results with DFT-optimized geometries (e.g., using Gaussian09). Discrepancies >5% may indicate crystal packing effects or refinement errors .
  • Bioactivity : Replicate assays under controlled conditions (e.g., DPPH antioxidant tests at 517 nm) and compare with docking studies (Autodock Vina) .

Troubleshooting :

  • For crystallographic mismatches, re-examine disorder modeling or twinning with PLATON .
  • For bioactivity gaps, assess compound purity (HPLC >95%) and cellular uptake efficiency .

Q. What strategies optimize pyrazoline derivatives for enhanced biological activity?

Methodological Answer :

Structure-Activity Relationship (SAR) :

  • Substituent Screening : Replace methoxy/nitro groups with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to modulate bioactivity .
  • In Silico Screening : Use Schrödinger Suite to predict binding affinities toward targets (e.g., COX-2 or α-glucosidase) .

Experimental Validation :

  • Test antioxidant activity via DPPH scavenging (IC₅₀ values) and antidiabetic efficacy in streptozotocin-induced rodent models .

Q. How are crystallographic challenges (e.g., twinning or disorder) addressed in pyrazoline studies?

Methodological Answer :

Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K .

Refinement :

  • Apply SHELXL-2018 for anisotropic displacement parameters.
  • Model disorder with PART instructions and constrain bond lengths using AFIX .

Validation : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul for bond-length outliers .

Q. What advanced computational methods predict pyrazoline reactivity or pharmacokinetics?

Methodological Answer :

Reactivity Prediction :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier orbitals (HOMO-LUMO gap) and electrostatic potential .

ADMET Profiling :

  • Use SwissADME to predict logP (2.5–3.5 for optimal permeability) and PAINS filters to exclude promiscuous binders .

Q. How do researchers ensure reproducibility in synthetic protocols for pyrazolines?

Methodological Answer :

Process Documentation :

  • Detail solvent purity (HPLC-grade), reaction atmosphere (N₂ for moisture-sensitive steps), and cooling rates during crystallization .

Analytical Cross-Checks :

  • Compare NMR data with published spectra (e.g., C4-H and C5-H coupling constants: J = 10–12 Hz) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.